molecular formula C9H8F6N2 B3266378 1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine CAS No. 42379-57-7

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine

Cat. No.: B3266378
CAS No.: 42379-57-7
M. Wt: 258.16
InChI Key: MKXHWHHJYIUHDH-UHFFFAOYSA-N
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Description

The compound “1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)-benzene-1,2-diamine” is a benzene derivative with two amine (-NH2) groups and two trifluoroethyl (-CF3) groups attached to the benzene ring. The presence of these functional groups could give the compound unique chemical and physical properties .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would consist of a benzene ring (a six-membered carbon ring with alternating double bonds) substituted with two amine groups and two trifluoroethyl groups .


Chemical Reactions Analysis

The chemical reactions of this compound would likely be influenced by the electron-donating amine groups and the electron-withdrawing trifluoroethyl groups. These groups could direct and influence electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the amine groups might allow for hydrogen bonding, influencing solubility and boiling point. The trifluoroethyl groups could influence the compound’s reactivity and stability .

Mechanism of Action

Without specific context (such as biological or chemical processes), it’s challenging to determine the exact mechanism of action for this compound .

Future Directions

The study and application of fluorinated compounds is a growing field in chemistry due to their unique properties. This compound, with its combination of amine and trifluoroethyl groups, could be of interest in various areas such as medicinal chemistry, materials science, or synthetic chemistry .

Properties

IUPAC Name

1-N-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F6N2/c10-8(11,12)4-17-7-2-1-5(3-6(7)16)9(13,14)15/h1-3,17H,4,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKXHWHHJYIUHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N)NCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F6N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655423
Record name N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42379-57-7
Record name N~1~-(2,2,2-Trifluoroethyl)-4-(trifluoromethyl)benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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